molecular formula C15H15N3O B1219929 N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine

N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine

Cat. No. B1219929
M. Wt: 253.3 g/mol
InChI Key: MHDRXRCSSCURNQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine is a member of benzimidazoles.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine, have been studied for their anticancer potential. For example, certain benzimidazole derivatives were synthesized and tested against HeLa and PC3 cells, showing moderate cytotoxic effects against HeLa cells, indicating potential anticancer applications (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Biological Activity and Cytotoxicity

Various benzimidazole compounds, including some derivatives similar to N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine, have been synthesized and evaluated for their biological activity. Studies on these compounds show that they possess significant biological activity, including antibacterial and antifungal effects, as well as cytotoxicity against different cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).

Antihistaminic Activity

N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine and related compounds have been investigated for their antihistaminic activity. These studies revealed that certain benzimidazole derivatives, synthesized using specific methods, exhibited potent antihistamine properties after oral administration in animal models, indicating their potential use in treating allergic reactions (Janssens et al., 1985).

Chemical and Structural Analysis

There have been studies focusing on the detailed chemical and structural analysis of benzimidazole derivatives. These analyses include spectroscopic and electrochemical studies, theoretical calculations, and assessments of molecular structures and vibrational frequencies. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Abdel Ghani & Mansour, 2012).

Antineoplastic and Antifilarial Agents

Benzimidazole derivatives have also been synthesized and tested for their potential as antineoplastic and antifilarial agents. Some of these compounds have shown significant activity against L1210 cells and demonstrated promise in inhibiting mitotic spindle formation, which is crucial in cancer treatment. Additionally, these compounds have shown significant in vivo antifilarial activity against various parasites in animal models, indicating their potential use in treating filarial infections (Ram et al., 1992).

Fluorescence Properties and Applications

Certain benzimidazole derivatives, including those related to N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine, exhibit properties like aggregation-induced and crystallization-enhanced emission. These properties are significant for applications in materials science, such as in the development of new fluorescent materials for various technological applications (Cao et al., 2014).

Synthesis and Application in OLEDs

Benzimidazole derivatives have been used in the synthesis of bipolar molecules for applications in organic light-emitting diodes (OLEDs). These compounds, due to their electronic properties, have been found to be effective in creating efficient and stable OLEDs, demonstrating the wide range of applications of benzimidazole derivatives in advanced electronic and optical devices (Ge et al., 2008).

properties

Product Name

N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H15N3O/c1-2-19-14-10-6-5-9-13(14)18-15-16-11-7-3-4-8-12(11)17-15/h3-10H,2H2,1H3,(H2,16,17,18)

InChI Key

MHDRXRCSSCURNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.